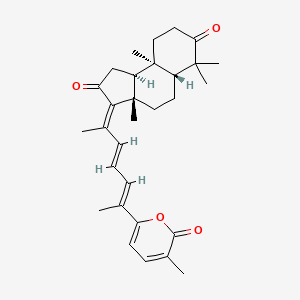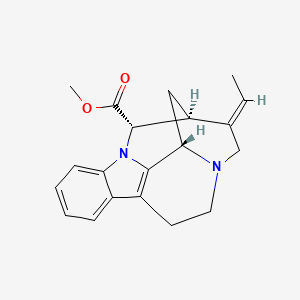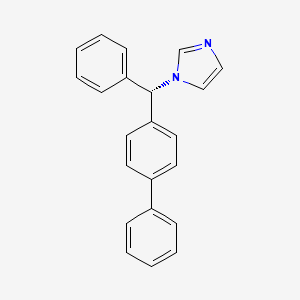![molecular formula C18H26O6 B1241762 (3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1241762.png)
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one is a chemical compound with the molecular formula C18H26O6 and a molecular weight of 338.397 g/mol . It is a white powder with a melting point of 110°C and a boiling point of approximately 434.54°C .
Métodos De Preparación
The synthesis of (3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one involves the protection of D-mannose with cyclohexanone in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, and the product is purified by recrystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyclohexylidene groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one has several scientific research applications:
Chemistry: It is used as a protecting group for sugars in synthetic organic chemistry.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one involves its ability to protect hydroxyl groups in sugars, preventing unwanted side reactions during chemical synthesis . The cyclohexylidene groups form stable cyclic acetals with the hydroxyl groups, which can be selectively removed under acidic conditions to regenerate the free hydroxyl groups .
Comparación Con Compuestos Similares
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one is unique due to its specific protecting group properties. Similar compounds include:
- 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone
- 1,2:5,6-Di-O-cyclohexylidene-D-mannitol
- D-Mannono-1,4-lactone
These compounds also serve as protecting groups for sugars but differ in their stability, reactivity, and the specific conditions required for their removal .
Propiedades
Fórmula molecular |
C18H26O6 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(3aS,6R,6aS)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C18H26O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13(21-16)12-11-20-17(22-12)7-3-1-4-8-17/h12-15H,1-11H2/t12-,13-,14+,15+/m1/s1 |
Clave InChI |
LSYWGADBJSVSSP-KBXIAJHMSA-N |
SMILES isomérico |
C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@H]4[C@@H](C(=O)O3)OC5(O4)CCCCC5 |
SMILES canónico |
C1CCC2(CC1)OCC(O2)C3C4C(C(=O)O3)OC5(O4)CCCCC5 |
Sinónimos |
2,3-5,6-di-O-cyclohexylidene-D-mannonolactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)


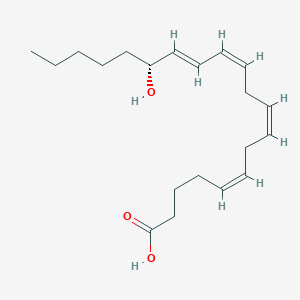
![1-O-[(Z)-tetradec-1-enyl]-2-O-[(Z)-octadec-9-enoyl]-sn-glycero-3-phosphocholine](/img/structure/B1241687.png)
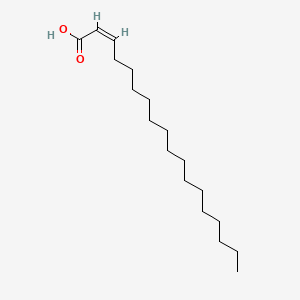
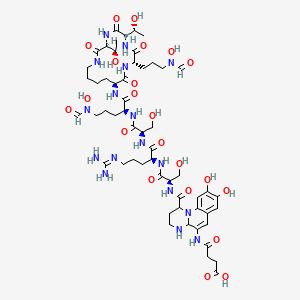

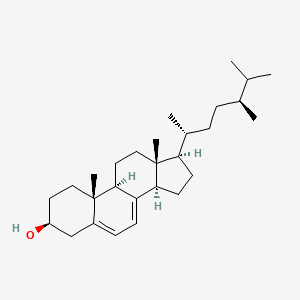
![(2E,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile](/img/structure/B1241700.png)
